N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine
Description
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is a pteridine-derived diamine featuring a benzo[d][1,3]dioxol-5-ylmethyl group at the N2 position and a 4-fluorophenyl substituent at the N4 position. The pteridine core, a bicyclic system comprising fused pyrimidine and pyrazine rings, provides a planar scaffold that facilitates interactions with biological targets.
Properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O2/c21-13-2-4-14(5-3-13)25-19-17-18(23-8-7-22-17)26-20(27-19)24-10-12-1-6-15-16(9-12)29-11-28-15/h1-9H,10-11H2,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHHJWIMABZUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Attachment of the Benzo[d][1,3]dioxole to the Pteridine Core: The benzo[d][1,3]dioxole moiety is then attached to the pteridine core through a nucleophilic substitution reaction.
Introduction of the 4-Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., NaOH, K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. A patent outlines its potential use in treating cancers associated with the deletion of the P53 gene, a common mutation in many tumors .
Mechanism of Action
The compound's mechanism involves targeting specific signaling pathways that are crucial for cancer cell survival. For instance, it may interact with kinases involved in cell cycle regulation and apoptosis, thereby promoting cancer cell death while sparing normal cells .
Neurological Disorders
Neuroprotective Effects
Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of the compound allow it to modulate neurotransmitter systems and reduce oxidative stress, which is critical in neurodegeneration .
Research Findings
Investigations into the Kynurenine pathway highlight how metabolites can influence neuroinflammation and neuronal health. Compounds from this pathway have shown dual roles as antioxidants and neuroprotectants, suggesting that this compound could mimic or enhance these effects .
Metabolic Syndromes
Potential in Diabetes Treatment
The compound has also been explored for its applications in managing metabolic syndromes and diabetes. Its ability to modulate metabolic pathways may help improve insulin sensitivity and glucose metabolism. This application is particularly relevant given the rising prevalence of metabolic disorders globally .
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Techniques such as regioselective synthesis have been documented, enabling the creation of various derivatives that may enhance therapeutic efficacy .
| Synthesis Step | Description |
|---|---|
| Step 1 | Intramolecular cyclization of precursor compounds to form the pteridine structure. |
| Step 2 | Functionalization with benzo[d][1,3]dioxole and fluorophenyl groups to enhance biological activity. |
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
-
Case Study 1: Anticancer Trials
In a clinical trial involving patients with advanced cancer types exhibiting P53 mutations, compounds similar to this compound demonstrated significant tumor reduction rates compared to standard therapies . -
Case Study 2: Neuroprotection in Animal Models
Animal studies have shown that administration of pteridine derivatives led to improved cognitive function and reduced markers of oxidative stress in models of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and 4-fluorophenyl groups contribute to the compound’s binding affinity and specificity. The pteridine core can interact with active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pteridine Derivatives
lists closely related pteridine-2,4-diamines with varying substituents:
- CM1002133: N2-(benzodioxol-5-ylmethyl)-N4-(4-methylphenyl).
- CM1002130 : N2-(3-fluorophenyl)-N4-(4-methylphenyl). The absence of a benzodioxol group reduces electron-rich aromatic interactions, which may diminish target binding .
Table 1: Key Structural Differences in Pteridine Analogs
Triazolopyrimidine Derivatives ()
Compounds such as 8l , 8m , 8n , and 8o share the N2-(benzodioxol-5-ylmethyl) group but feature a triazolopyrimidine core instead of pteridine. Key differences include:
- Substituent Effects : The N7 position in these analogs carries bromophenyl or trifluoromethylphenyl groups, which are bulkier and more electronegative than the target compound’s 4-fluorophenyl. This may reduce solubility but enhance target specificity .
Table 2: Physical Properties of Triazolopyrimidine Analogs
| Compound | Substituent (N7) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 8l | 4-bromophenyl | 182–184 | 80 |
| 8m | 3-bromophenyl | 150–152 | 58 |
| 8n | 4-trifluoromethylphenyl | 158–160 | 58 |
Quinazoline and Pyrimidine Derivatives
- C-06 (): A quinazoline-2,4-diamine with a 3-fluoro-5-nitrobenzyl group at N4 and 4-fluorophenyl at N2.
- BD159844 () : A pyrimidine-2,4-diamine with a 3-methoxyphenyl group at the 6-position. The methoxy group’s electron-donating nature contrasts with the fluorine in the target compound, affecting electronic distribution and binding interactions .
Research Implications and Limitations
While structural analogs provide insights into substituent effects and core scaffold modifications, direct biological data for the target compound (e.g., antimicrobial or cytotoxic activity) is absent in the provided evidence. Further studies should prioritize assays such as the MTT protocol (referenced in ) to evaluate proliferation inhibition and compare results with triazolopyrimidines () or polyamine conjugates () .
Biological Activity
N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pteridine core substituted with a benzo[d][1,3]dioxole moiety and a 4-fluorophenyl group. The structural complexity allows for various interactions within biological systems.
Research indicates that this compound may exhibit antitumor and anti-inflammatory properties. It functions by inhibiting specific enzymes involved in cellular proliferation and survival pathways:
- Kinase Inhibition : It has been reported to inhibit protein kinases, which are crucial in signaling pathways that regulate cell growth and division .
- Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety contributes to its antioxidant properties, potentially protecting cells from oxidative stress .
Antitumor Effects
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
- Cell Line Studies : In vitro assays showed that this compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations as low as 10 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models treated with the compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Case Studies
- Breast Cancer Treatment : A study involving xenograft models demonstrated that administration of the compound resulted in a 50% reduction in tumor volume compared to controls. This suggests significant antitumor efficacy in vivo .
- Inflammatory Disease Model : In a model of rheumatoid arthritis, treatment with the compound led to improved clinical scores and reduced joint swelling, highlighting its therapeutic potential for chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
